
N-(5-(Bromomethyl)pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Bromomethyl)pyridin-3-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromomethyl group attached to the pyridine ring and an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(Bromomethyl)pyridin-3-yl)acetamide typically involves the bromination of a precursor compound, such as 5-methylpyridin-3-amine, followed by acetamidation. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids to produce the desired pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetamidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-(Bromomethyl)pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
N-(5-(Bromomethyl)pyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of N-(5-(Bromomethyl)pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The acetamide group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in the position and nature of substituents.
3-Bromoimidazo[1,2-a]pyridines: These derivatives have a fused imidazo ring and exhibit distinct chemical properties and biological activities.
Uniqueness: N-(5-(Bromomethyl)pyridin-3-yl)acetamide is unique due to the presence of both a bromomethyl and an acetamide group, which confer specific reactivity and binding characteristics. This dual functionality allows for versatile chemical modifications and diverse applications in research and industry .
Propriétés
Formule moléculaire |
C8H9BrN2O |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
N-[5-(bromomethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11-8-2-7(3-9)4-10-5-8/h2,4-5H,3H2,1H3,(H,11,12) |
Clé InChI |
FNXOZQQHPAFVJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CN=CC(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



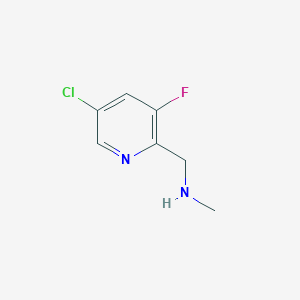
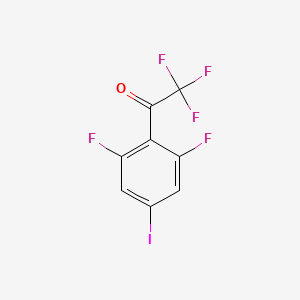
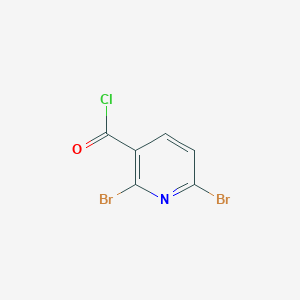
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)




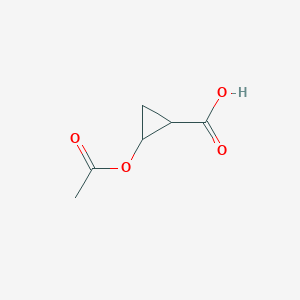
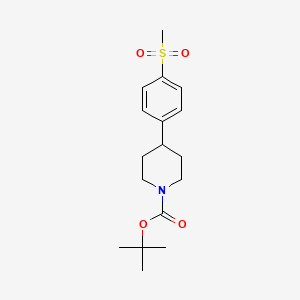


![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)
